molecular formula C12H11N3OS B11785871 5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

Cat. No.: B11785871
M. Wt: 245.30 g/mol
InChI Key: SSYLXWTTZXVLCP-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that belongs to the class of thiazole and triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole typically involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired thiazolo[3,2-B][1,2,4]triazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. Continuous flow synthesis and other scalable techniques may be employed to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-6-methylthiazolo[3,2-B][1,2,4]triazole
  • 5-(4-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
  • 5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

Uniqueness

5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is unique due to the presence of the methoxy group at the 2-position of the phenyl ring. This substitution can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

IUPAC Name

5-(2-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C12H11N3OS/c1-8-11(17-12-13-7-14-15(8)12)9-5-3-4-6-10(9)16-2/h3-7H,1-2H3

InChI Key

SSYLXWTTZXVLCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CC=CC=C3OC

Origin of Product

United States

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